5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorophenyl and thiophenyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to the presence of a heterocyclic ring system.
Uniqueness
5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the combination of fluorophenyl and thiophenyl groups, which enhance its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c18-13-5-3-12(4-6-13)11-20-7-8-21-15(17(20)22)10-14(19-21)16-2-1-9-23-16/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDCXGGQAPZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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